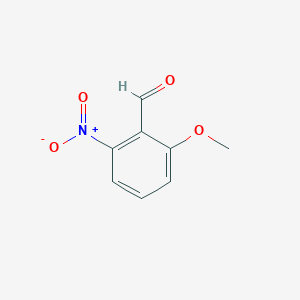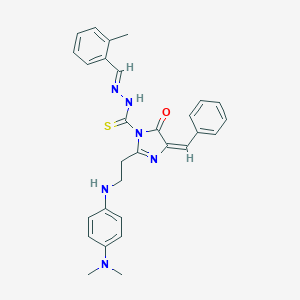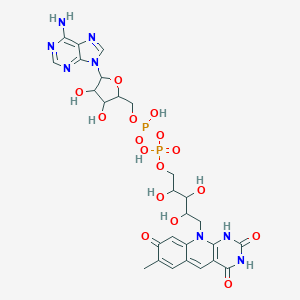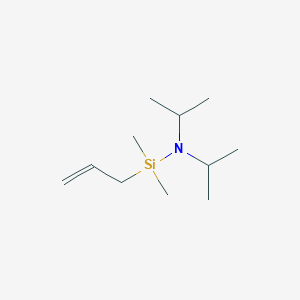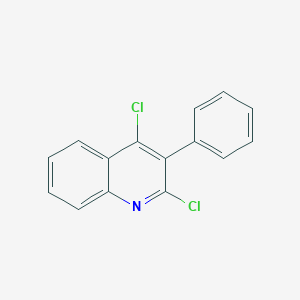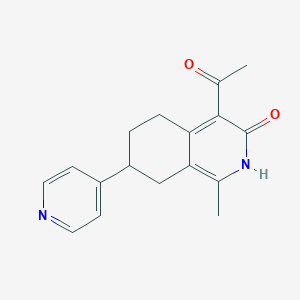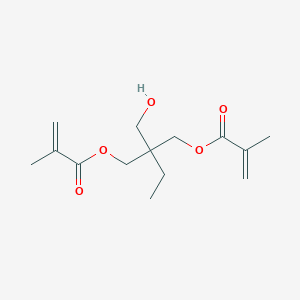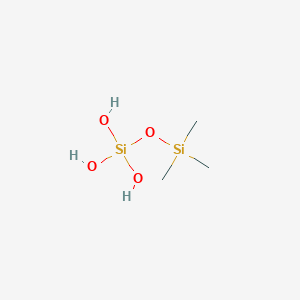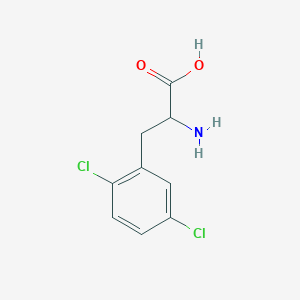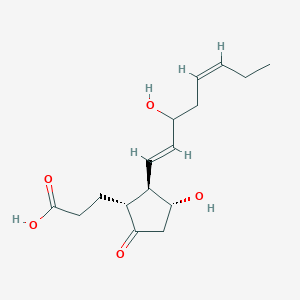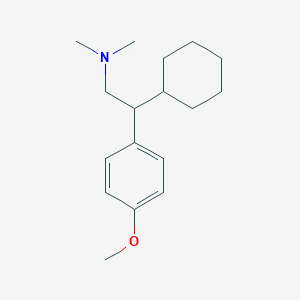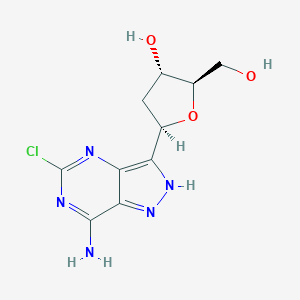
5'-Chloro-2'-deoxyformycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-Chloro-2'-deoxyformycin A (clofarabine) is a synthetic purine nucleoside analog that has been used as an anticancer agent. It was first synthesized in 1970 by researchers at the Southern Research Institute. Clofarabine is a prodrug that is converted into its active form, 5'-triphosphate, inside the cell. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.
Mécanisme D'action
Clofarabine exerts its antitumor activity by inhibiting DNA synthesis and repair. It is converted into its active form, 5'-triphosphate, inside the cell, where it competes with natural nucleotides for incorporation into DNA. Once incorporated, 5'-Chloro-2'-deoxyformycin A induces DNA damage and triggers apoptosis, or programmed cell death. In addition, 5'-Chloro-2'-deoxyformycin A has been shown to inhibit ribonucleotide reductase, an enzyme that is involved in DNA synthesis.
Effets Biochimiques Et Physiologiques
Clofarabine has been shown to have a number of biochemical and physiological effects. In addition to its effects on DNA synthesis and repair, 5'-Chloro-2'-deoxyformycin A has been shown to induce oxidative stress and activate the immune system. It has also been shown to inhibit the activity of certain enzymes involved in cell signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Clofarabine has a number of advantages for use in laboratory experiments. It is a potent and selective inhibitor of DNA synthesis and repair, and has been shown to have potent antitumor activity in preclinical studies. However, 5'-Chloro-2'-deoxyformycin A also has a number of limitations. It is a prodrug that requires activation inside the cell, and its activity can be affected by a number of factors, including cellular uptake and metabolism.
Orientations Futures
There are a number of future directions for research on 5'-Chloro-2'-deoxyformycin A. One area of interest is the development of new formulations and delivery methods to improve the pharmacokinetics and pharmacodynamics of the drug. Another area of interest is the identification of biomarkers that can predict response to 5'-Chloro-2'-deoxyformycin A and guide patient selection. In addition, there is interest in the development of combination therapies that can enhance the antitumor activity of 5'-Chloro-2'-deoxyformycin A and overcome resistance mechanisms. Finally, there is interest in the use of 5'-Chloro-2'-deoxyformycin A in other areas of medicine, such as autoimmune diseases and viral infections.
Méthodes De Synthèse
Clofarabine is synthesized from 2'-deoxyadenosine through a series of chemical reactions. The synthesis involves the selective chlorination of 2'-deoxyadenosine at the 5'-position, followed by protection of the 3'- and 5'-hydroxyl groups. The protected intermediate is then subjected to a series of reactions to introduce the formyl group at the 2'-position. The final step involves deprotection of the hydroxyl groups to yield 5'-Chloro-2'-deoxyformycin A.
Applications De Recherche Scientifique
Clofarabine has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to have potent antitumor activity in preclinical studies, and has been evaluated in clinical trials for the treatment of leukemia, lymphoma, and solid tumors. In particular, 5'-Chloro-2'-deoxyformycin A has shown promise in the treatment of pediatric acute lymphoblastic leukemia (ALL), a type of cancer that is difficult to treat with conventional chemotherapy.
Propriétés
Numéro CAS |
103090-53-5 |
|---|---|
Nom du produit |
5'-Chloro-2'-deoxyformycin A |
Formule moléculaire |
C10H12ClN5O3 |
Poids moléculaire |
285.69 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(7-amino-5-chloro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-13-7-6(15-16-8(7)9(12)14-10)4-1-3(18)5(2-17)19-4/h3-5,17-18H,1-2H2,(H,15,16)(H2,12,13,14)/t3-,4+,5+/m0/s1 |
Clé InChI |
OUIKNXADYLNPTR-VPENINKCSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O |
SMILES |
C1C(C(OC1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O |
SMILES canonique |
C1C(C(OC1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O |
Autres numéros CAS |
103090-53-5 |
Synonymes |
2'-deoxy-5'-chloroformycin 5'-chloro-2'-deoxyformycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



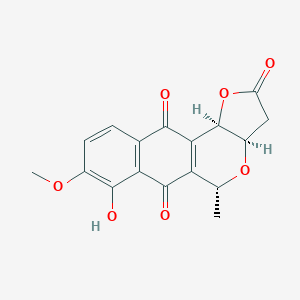
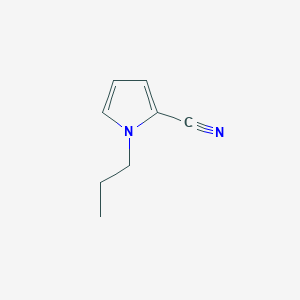
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
